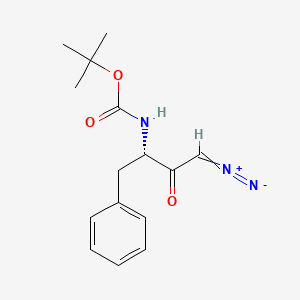
O-Desulfo Micafungin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desulfo Micafungin is a derivative of Micafungin, an antifungal agent belonging to the echinocandin class. This compound is known for its ability to inhibit the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Micafungin and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: O-Desulfo Micafungin is synthesized from the precursor FR901379, a sulfonated lipohexapeptide produced by the filamentous fungus Coleophoma empetri. The synthetic route involves the deacylation of the palmitic acid side chain of FR901379, followed by substitution with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure high yield and purity.
Industrial Production Methods: The industrial production of this compound involves several steps:
Fermentation: The precursor FR901379 is produced through the fermentation of Coleophoma empetri.
Deacylation: The palmitic acid side chain of FR901379 is deacylated.
Substitution: The deacylated product is then substituted with an optimized N-acyl side chain to produce this compound.
化学反応の分析
Types of Reactions: O-Desulfo Micafungin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
O-Desulfo Micafungin has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of Micafungin derivatives.
Biology: Used to investigate the biological activity and mechanism of action of Micafungin and its derivatives.
Medicine: Used in the development of new antifungal therapies and to study the pharmacokinetics and pharmacodynamics of Micafungin.
Industry: Used in the production of Micafungin and related compounds for pharmaceutical applications
作用機序
O-Desulfo Micafungin exerts its effects by inhibiting the synthesis of 1,3-beta-D-glucan, a crucial component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets involved include the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of 1,3-beta-D-glucan .
類似化合物との比較
Caspofungin: Another echinocandin antifungal agent that inhibits 1,3-beta-D-glucan synthesis.
Anidulafungin: Similar to Micafungin, it inhibits the synthesis of 1,3-beta-D-glucan and is used to treat fungal infections.
Rezafungin: A newer echinocandin with a similar mechanism of action.
Uniqueness: O-Desulfo Micafungin is unique due to its specific structural modifications, which enhance its water solubility and pharmacokinetic properties. This makes it particularly effective in clinical and research settings compared to other echinocandins .
特性
CAS番号 |
539823-80-8 |
|---|---|
分子式 |
C56H71N9O20 |
分子量 |
1190.2 g/mol |
IUPAC名 |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-2-(3,4-dihydroxyphenyl)-1,2-dihydroxyethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C56H71N9O20/c1-4-5-6-17-84-32-14-11-28(12-15-32)40-21-33(63-85-40)27-7-9-29(10-8-27)49(76)58-34-20-39(71)52(79)62-54(81)45-46(73)25(2)23-65(45)56(83)43(38(70)22-41(57)72)60-53(80)44(48(75)47(74)30-13-16-36(68)37(69)18-30)61-51(78)35-19-31(67)24-64(35)55(82)42(26(3)66)59-50(34)77/h7-16,18,21,25-26,31,34-35,38-39,42-48,52,66-71,73-75,79H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,72)(H,58,76)(H,59,77)(H,60,80)(H,61,78)(H,62,81)/t25-,26+,31+,34-,35-,38+,39+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 |
InChIキー |
VJHYOZWFHJBKMZ-CICALKLBSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)O)O)O)C(CC(=O)N)O)C)O)O)O |
同義語 |
1-[(4R,5R)-4,5-Dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-(3,4-dihydroxyphenyl)-4-hydroxy-L-threonine]pneumocandin A0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)



